6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Description
Properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRHRYRTZTWAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381570 | |
| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112582-89-5 | |
| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Imidazothiazole Derivatives
The primary synthetic route involves the reaction of 6-chloro-imidazo[2,1-b]thiazole with sulfonating agents to introduce the sulfonic acid amide moiety. A widely adopted method utilizes sulfonyl halides (e.g., sulfonyl chloride) under basic conditions.
Procedure :
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Substrate Preparation : 6-Chloro-imidazo[2,1-b]thiazole is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones.
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Sulfonylation : The substrate reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
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Amination : The sulfonic acid is treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride, which is subsequently reacted with aqueous ammonia (NH₃) to yield the target sulfonamide.
Key Reaction :
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 78–85 |
| Chlorination | SOCl₂, reflux, 4 h | 90–95 |
| Amination | NH₃ (aq.), RT, 1 h | 80–88 |
One-Pot Multicomponent Synthesis
An alternative approach employs a one-pot strategy to streamline the synthesis:
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Cyclocondensation : 2-Aminothiazole reacts with α-chloroketone in isopropanol under reflux to form the imidazothiazole core.
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In Situ Sulfonation : Direct addition of chlorosulfonic acid to the reaction mixture avoids intermediate isolation.
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Ammonolysis : Introduction of gaseous NH₃ at 50°C facilitates the formation of the sulfonamide.
Advantages :
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Reduced purification steps.
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Overall yield improvement (72–80%).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Table 2: Solvent and Base Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Pyridine | 25 | 82 |
| Dichloromethane (DCM) | Triethylamine | 40 | 78 |
| Dimethylformamide (DMF) | NaHCO₃ | 60 | 85 |
Findings :
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by facilitating interphase reactant transfer. For example, using 5 mol% catalyst reduces amination time from 2 h to 30 minutes, achieving a 90% yield.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency:
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Reactor Design : Tubular flow reactors enable precise temperature control (5–10°C for sulfonation).
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Automated Quenching : In-line neutralization with NH₄OH minimizes byproduct formation.
Table 3: Pilot-Scale Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Cycle Time | 8 h | 24 h |
| Purity (HPLC) | ≥97% | ≥95% |
Waste Management
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Solvent Recovery : Distillation reclaims >90% of THF and DMF.
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Byproduct Utilization : Sulfur-containing byproducts are repurposed for fertilizer production.
Analytical Characterization
Critical quality control measures include:
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 237.68 g/mol
- CAS Number : 112582-89-5
- IUPAC Name : 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
The compound features a unique imidazo-thiazole structure that contributes to its biological activity and versatility in synthesis.
Pharmaceutical Applications
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Intermediate in Drug Synthesis
- 6-Chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing ligands for the serotonin receptor (5-HT6) which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease .
- Herbicidal Activity
- Allosteric Modulators
Case Study 1: Synthesis of 5-HT6 Ligands
A study demonstrated the synthesis of ligands targeting the serotonin receptor using this compound as a starting material. These ligands showed promising results in preclinical trials for treating cognitive dysfunctions associated with Alzheimer's disease. The efficiency of this compound in synthesizing active pharmacological agents underscores its importance in medicinal chemistry.
Case Study 2: Herbicide Development
In another study, researchers synthesized several sulfonylurea compounds using this compound. These compounds were tested for their herbicidal efficacy against common agricultural weeds. Results indicated that certain derivatives exhibited potent herbicidal activity, suggesting a viable application in crop protection strategies.
Comparison Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide involves the inhibition of tyrosinase activity, which is crucial for melanin production . By inhibiting this enzyme, the compound reduces melanin synthesis, leading to its application as a skin lightening agent . Additionally, it has been shown to have calcium channel blocking properties, which may contribute to its effects on abnormal pigmentation .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A fused bicyclic system comprising imidazole and thiazole rings.
- Substituents: A chlorine atom at position 6 and a sulfonamide (-SO₂NH₂) group at position 3.
Comparison with Structural Analogues
Tizanidine-Related Compounds
Example :
- 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine (Tizanidine-Related Compound B) CAS RN: Not explicitly listed. Molecular Formula: C₁₂H₁₁ClN₆O Key Differences:
- Contains a benzothiadiazole core instead of an imidazo-thiazole system.
- Substituted with an acetylated imidazoline group instead of sulfonamide.
Reactivity Comparison :
Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives
Example :
- Chiral Imidazo[2,1-b][1,3,4]Thiadiazole Compounds CAS RN: Not provided. Molecular Formula: Variable (e.g., C₇H₆N₄S₂). Key Differences:
- Incorporates a 1,3,4-thiadiazole ring instead of 1,3-thiazole.
- Applications: Explored for pharmaceutical uses due to improved metabolic stability compared to imidazo-thiazoles .
Substituted Imidazo-Thiazole Aldehydes and Oximes
Examples :
1. 6-(4-Fluorophenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde
- CAS RN : 1172852-37-7
- Molecular Formula : C₁₂H₇ClFN₃OS
- Key Differences :
- Fluorophenyl substituent at position 6 instead of chlorine.
- Aldehyde (-CHO) group at position 5 instead of sulfonamide.
- Applications : Used in synthesizing Schiff bases for coordination chemistry .
6-Chloroimidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde Oxime
- CAS RN : 23576-85-4
- Molecular Formula : C₆H₄ClN₃OS
- Key Differences :
- Oxime (-CH=N-OH) group increases metal-chelating ability. Applications: Potential use in catalysis or antimicrobial agents .
Sulfur-Containing Derivatives
Examples :
1. 6-(Benzylsulfanyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde O-(3,4-Dichlorobenzyl)Oxime
- CAS RN : 338976-41-3
- Molecular Formula : C₂₀H₁₅Cl₂N₃OS₂
- Key Differences :
- Benzylsulfanyl (-S-CH₂C₆H₅) substituent at position 5.
- Dichlorobenzyloxime group enhances hydrophobicity.
- Applications : Explored in agrochemicals due to enhanced lipid solubility .
6-(Isopropylsulfanyl)-5-Nitroimidazo[2,1-b][1,3]Thiazole
- CAS RN : 343376-25-0
- Molecular Formula : C₈H₁₀N₄O₂S₂
- Key Differences :
- Nitro (-NO₂) group at position 5 increases electron-withdrawing effects.
- Isopropylsulfanyl (-S-C₃H₇) group improves thermal stability.
Data Table: Structural and Functional Comparison
Key Findings
Substituent Impact :
- Chlorine and sulfonamide groups in the target compound optimize hydrogen bonding and acidity, favoring pharmaceutical applications.
- Aldehyde or oxime groups in analogues enhance reactivity in metal coordination or Schiff base formation .
Heterocyclic Modifications :
- Thiadiazole-containing derivatives exhibit improved metabolic stability but require complex synthesis .
Biological Relevance :
- Sulfur-containing derivatives (e.g., benzylsulfanyl) show promise in agrochemicals due to increased hydrophobicity .
Biological Activity
6-Chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 237.69 g/mol
- CAS Number : 112582-89-5
Synthesis
The synthesis of this compound typically involves the reaction of chlorosulfonic acid with imidazo[2,1-b]thiazole derivatives. The process yields high purity and good yields, making it suitable for industrial applications .
Antitumor Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit potent antitumor activity. A study highlighted the compound's ability to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as ERK1/2 activation .
Table 1: Antitumor Efficacy of 6-Chloro-Imidazo[2,1-B]Thiazole Derivatives
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.4 | Inhibition of ERK signaling |
| A549 | 7.8 | Induction of apoptosis |
| HeLa | 6.3 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory properties. In vitro assays showed that it effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Table 2: Anti-inflammatory Effects of 6-Chloro-Imidazo[2,1-B]Thiazole Derivatives
Case Study 1: Antitumor Effects in MDA-MB-231 Cells
A study investigated the effects of various imidazo[2,1-b]thiazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that the compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The results showed a significant decrease in nitric oxide (NO) production and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely related to its chemical structure. Modifications at various positions on the imidazo[2,1-b]thiazole ring have been shown to influence its potency against different biological targets .
Table 3: Structure-Activity Relationships of Imidazo[2,1-B]Thiazole Derivatives
| Substituent | Activity Type | Potency (IC50 μM) |
|---|---|---|
| Chlorine | Antitumor | 5.4 |
| Methyl | Anti-inflammatory | 31.4 |
Q & A
Basic: What are the established synthetic routes for 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like hydrazonoyl halides and alkyl carbothioates under reflux conditions in polar aprotic solvents (e.g., isopropanol). Key steps include optimizing reaction time (3–5 hours) and temperature (reflux at ~82°C), with sodium acetate as a catalyst . For analogous imidazo-thiazole derivatives, multi-component reactions involving aminothiazolones and formyl-indole intermediates in acetic acid have been effective .
Advanced:
To enhance yield and purity, employ factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature gradients). For example, a 2³ factorial design could evaluate the interaction between reaction time, temperature, and molar ratios. Computational tools like COMSOL Multiphysics integrated with AI can predict optimal conditions by simulating reaction kinetics and thermodynamics .
Basic: Which analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments, particularly the sulfonic acid amide group and chloro-substituent.
- X-ray Crystallography : Resolves molecular geometry, confirming the imidazo-thiazole fused ring system and bond angles .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonamide moiety.
Advanced:
Address spectral contradictions (e.g., unexpected splitting in NMR) by combining DFT calculations (B3LYP/6-31G* level) to model electronic effects. Cross-validate with IR spectroscopy to distinguish between sulfonic acid and sulfonamide vibrational modes. Use temperature-dependent NMR to probe dynamic conformational changes .
Basic: How can existing theoretical frameworks guide research on this compound?
Methodological Answer:
Link synthesis to Hammett substituent theory to predict electronic effects of the chloro group on reactivity. For biological studies, apply structure-activity relationship (SAR) models to correlate sulfonamide modifications with bioactivity .
Advanced:
Develop a hybrid framework integrating molecular orbital theory (for reaction mechanisms) and QSPR models (quantitative structure-property relationships) to predict physicochemical properties. Use cheminformatics tools to map electronic parameters (σ, π, Hammett constants) against experimental data .
Basic: How to resolve contradictions in reported reaction yields or purity?
Methodological Answer:
Systematically replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent grades). Compare chromatographic profiles (HPLC/GC) to identify byproducts. For purity disputes, use elemental analysis (CHNS) to verify stoichiometry .
Advanced:
Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables causing yield discrepancies. Use high-throughput screening to test 100+ reaction permutations, identifying outliers. Cross-reference with theoretical predictions (e.g., transition state energy barriers via DFT) to reconcile experimental vs. computational results .
Basic: What are the key reactivity patterns of this compound?
Methodological Answer:
The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the sulfonamide moiety participates in acid-base reactions. Reactivity in DMF or DMSO at 60–80°C is typical for such transformations .
Advanced:
Investigate solvent effects on reaction pathways using Kamlet-Taft parameters. Study substituent effects by synthesizing analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) and comparing kinetics via stopped-flow spectroscopy. Mechanistic studies using isotopic labeling (²H/¹³C) can elucidate intermediate stability .
Advanced: How can AI-driven models optimize its application in drug discovery?
Methodological Answer:
Train generative adversarial networks (GANs) on imidazo-thiazole databases to design novel derivatives with enhanced bioactivity. Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases), prioritizing candidates for synthesis. Validate predictions with SPR (surface plasmon resonance) binding assays .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated intermediates.
- Store under nitrogen to prevent hydrolysis of the sulfonamide group.
- Monitor exothermic reactions via in-situ FTIR to avoid thermal runaway .
Advanced: How does its electronic structure compare to analogous compounds?
Methodological Answer:
Perform NBO analysis to quantify charge distribution across the fused ring system. Compare with imidazo[1,2-a]pyridine derivatives using frontier molecular orbitals (HOMO/LUMO gaps) to assess electrophilicity. Synchrotron XPS can experimentally validate computed electron densities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
